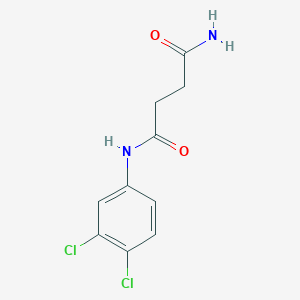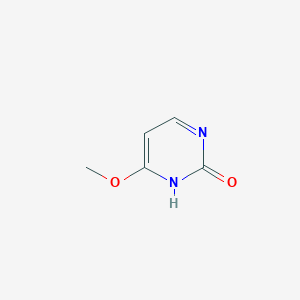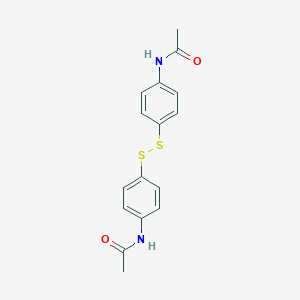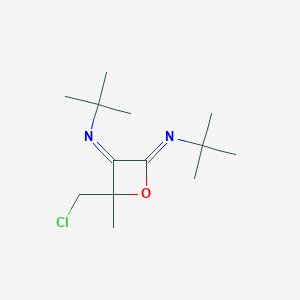
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMDO-DTC" and is known for its unique chemical properties that make it an excellent reagent for organic synthesis.
作用機序
The mechanism of action of DMDO-DTC involves the generation of a nitrene intermediate. This nitrene intermediate can then react with a variety of substrates, including alcohols, amines, and olefins. The resulting products are often functionalized and can be used in a variety of applications.
生化学的および生理学的効果
DMDO-DTC has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and should be handled with care.
実験室実験の利点と制限
One advantage of DMDO-DTC is its high purity and ease of synthesis. Additionally, it is a versatile reagent that can be used in a variety of applications. However, DMDO-DTC is highly reactive and should be handled with care. Additionally, it can be difficult to control the selectivity of reactions involving DMDO-DTC.
将来の方向性
There are many potential future directions for research involving DMDO-DTC. One area of interest is the development of new synthetic methods using DMDO-DTC as a reagent. Additionally, DMDO-DTC could be used in the synthesis of new materials with unique properties. Finally, further studies should be conducted to better understand the biochemical and physiological effects of DMDO-DTC.
合成法
DMDO-DTC can be synthesized by the reaction of 2,3-dimethyl-2,3-dinitrobutane with tert-butyl lithium. The resulting intermediate is then treated with chloromethyl methyl ether and hydrochloric acid to yield DMDO-DTC. This synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
DMDO-DTC has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent for the oxidation of alcohols and as a source of nitrenes for the synthesis of amines. Additionally, DMDO-DTC has been shown to be an effective reagent for the synthesis of heterocycles and for the preparation of functionalized polymers.
特性
CAS番号 |
18812-81-2 |
|---|---|
製品名 |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
分子式 |
C13H23ClN2O |
分子量 |
258.79 g/mol |
IUPAC名 |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
InChI |
InChI=1S/C13H23ClN2O/c1-11(2,3)15-9-10(16-12(4,5)6)17-13(9,7)8-14/h8H2,1-7H3 |
InChIキー |
AACHVIZKGSOTLI-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
正規SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
同義語 |
N,N'-[4-(Chloromethyl)-4-methyloxetane-2,3-diylidene]bis(2-methyl-2-propanamine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



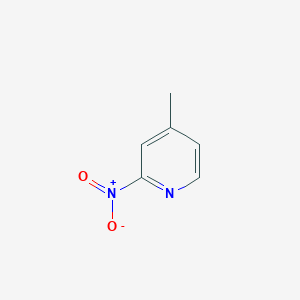
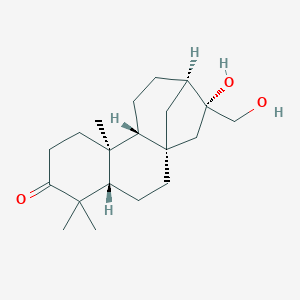
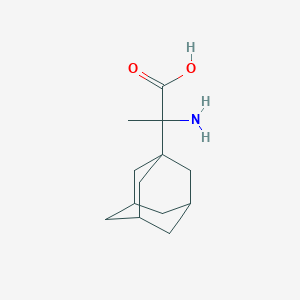
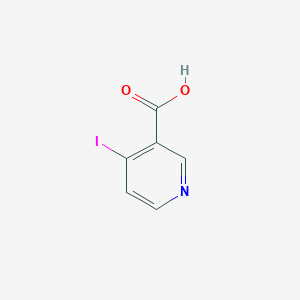
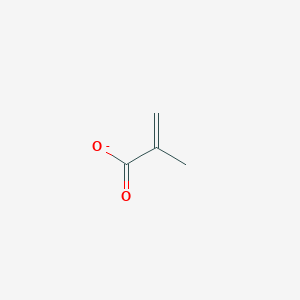

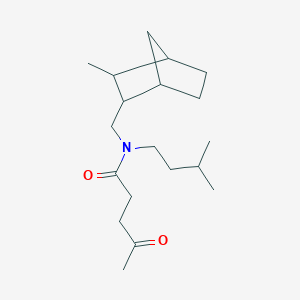
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)



